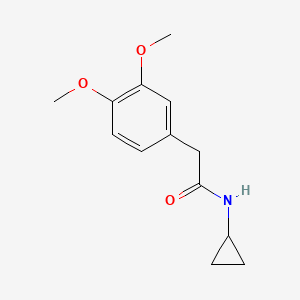
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide, also known as CX-516, is a potent and selective AMPA receptor positive allosteric modulator. It is a member of the racetam family of nootropic compounds and has been extensively studied for its potential cognitive-enhancing effects.
Mechanism of Action
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide increases the strength of synaptic connections, leading to improved learning and memory.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide has also been shown to have neuroprotective properties. It has been demonstrated to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of synaptic plasticity and memory formation. However, one limitation is that its effects may be species-specific and may not translate to humans.
Future Directions
There are several future directions for the study of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying its cognitive-enhancing effects and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more potent and selective AMPA receptor modulators may lead to the discovery of novel treatments for cognitive disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cyclopropylamine and 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Scientific Research Applications
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve learning and memory in animal models and in human clinical trials. Additionally, it has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-6-3-9(7-12(11)17-2)8-13(15)14-10-4-5-10/h3,6-7,10H,4-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESQIGWHYXPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-2-(3,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

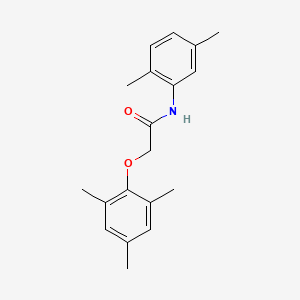
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
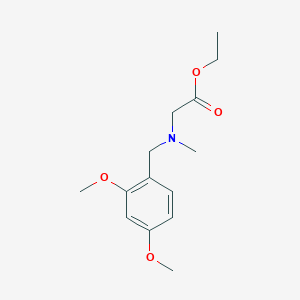
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
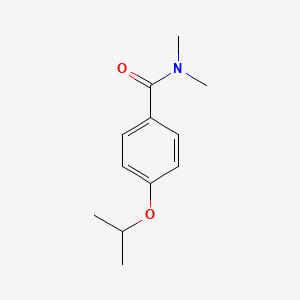

![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)
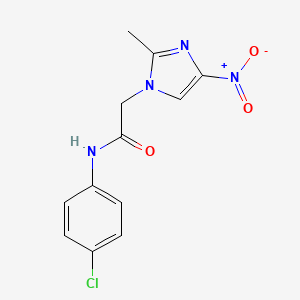

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)